molecular formula C8H8N2O B1590473 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 56057-25-1

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B1590473
CAS No.: 56057-25-1
M. Wt: 148.16 g/mol
InChI Key: RPQWKYDZGOEUFR-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring The presence of a methyl group at the 7th position and a ketone group at the 2nd position of the pyrrole ring distinguishes it from other pyrrolopyridine derivatives

Mechanism of Action

Target of Action

The primary targets of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The compound has potent activities against FGFR1, 2, and 3 .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity. It exhibits potent FGFR inhibitory activity . The compound forms two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .

Biochemical Pathways

Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . This compound inhibits this pathway, thereby potentially preventing cancer progression.

Pharmacokinetics

It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . In addition, it significantly inhibits the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation steps. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0-25°C.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); solventacetonitrile or dichloromethane; temperaturereflux.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl group at the 7th position and the ketone group at the 2nd position.

    2-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group at the 2nd position instead of the 7th position.

    3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Contains additional substituents and a different ring fusion pattern.

Uniqueness

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7th position and the ketone group at the 2nd position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-9-6-4-7(11)10-8(5)6/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQWKYDZGOEUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480847
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56057-25-1
Record name 1,3-Dihydro-7-methyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56057-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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